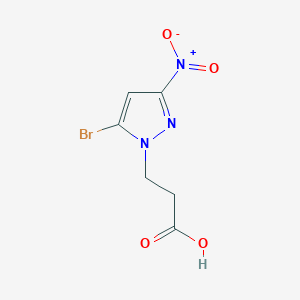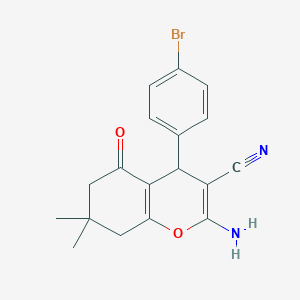![molecular formula C16H19N3O6S B11712029 diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)
diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as cyano, ethoxy, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
科学研究应用
2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用机制
The mechanism by which 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: Shares a similar thiophene core but lacks the cyano and ethoxy groups.
2,4-Thiophenedicarboxylic acid, 5-amino-3-methyl-, diethyl ester: Another related compound with similar structural features.
Uniqueness
What sets 2,4-DIETHYL 5-{[(E)-(1-CYANO-2-ETHOXY-2-OXOETHYLIDENE)AMINO]AMINO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE apart is its combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in synthetic chemistry and material science applications.
属性
分子式 |
C16H19N3O6S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H19N3O6S/c1-5-23-14(20)10(8-17)18-19-13-11(15(21)24-6-2)9(4)12(26-13)16(22)25-7-3/h19H,5-7H2,1-4H3/b18-10+ |
InChI 键 |
GJABWROVGKWFCI-VCHYOVAHSA-N |
手性 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N/N=C(\C#N)/C(=O)OCC |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C(C#N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)
![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)



